Cas no 2227752-67-0 (rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a 2,4-dichlorophenyl substituent and a tert-butyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its stereochemically defined structure (3R,4S) enhances its utility in asymmetric synthesis, enabling precise control over chiral center formation. The tert-butyl ester moiety offers stability under various reaction conditions while facilitating downstream deprotection for further functionalization. The dichlorophenyl group contributes to its potential bioactivity, making it valuable in medicinal chemistry research. High purity and well-characterized stereochemistry ensure reproducibility in synthetic applications.
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate structure
2227752-67-0 structure
Product name:rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
CAS No:2227752-67-0
MF:C15H19Cl2NO2
MW:316.222862482071
CID:5997636
PubChem ID:165526471

rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
    • EN300-1454636
    • 2227752-67-0
    • Inchi: 1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)12-8-18-7-11(12)10-5-4-9(16)6-13(10)17/h4-6,11-12,18H,7-8H2,1-3H3/t11-,12+/m0/s1
    • InChI Key: UUBLKAMJCXQMQY-NWDGAFQWSA-N
    • SMILES: ClC1C=C(C=CC=1[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C)Cl

Computed Properties

  • Exact Mass: 315.0792842g/mol
  • Monoisotopic Mass: 315.0792842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 3.4

rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1454636-100mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
100mg
$867.0 2023-09-29
Enamine
EN300-1454636-250mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
250mg
$906.0 2023-09-29
Enamine
EN300-1454636-1000mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
1000mg
$986.0 2023-09-29
Enamine
EN300-1454636-50mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
50mg
$827.0 2023-09-29
Enamine
EN300-1454636-1.0g
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
1g
$0.0 2023-06-06
Enamine
EN300-1454636-2500mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
2500mg
$1931.0 2023-09-29
Enamine
EN300-1454636-5000mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
5000mg
$2858.0 2023-09-29
Enamine
EN300-1454636-10000mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
10000mg
$4236.0 2023-09-29
Enamine
EN300-1454636-500mg
rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
2227752-67-0
500mg
$946.0 2023-09-29

Additional information on rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate

Introduction to rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS No. 2227752-67-0)

Rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS No. 2227752-67-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a tert-butyl ester of a pyrrolidine derivative, characterized by its unique structural features and potential biological activities. The compound's chiral centers and the presence of dichlorophenyl substituents make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring with a tert-butyl ester group at the C-3 position and a 2,4-dichlorophenyl substituent at the C-4 position. The racemic nature of the compound indicates that it is a mixture of two enantiomers, each with distinct stereochemistry at the C-3 and C-4 positions. This racemic mixture can be resolved into its enantiomeric forms using various chiral resolution techniques, such as chromatography or crystallization with chiral resolving agents.

In recent years, rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of novel compounds with therapeutic potential. For instance, pyrrolidine derivatives have been explored for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the dichlorophenyl group in this compound can enhance its lipophilicity and improve its pharmacokinetic properties, making it a promising candidate for further optimization.

Recent research has also focused on the synthetic methodologies for preparing rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate. Various synthetic routes have been developed to access this compound efficiently and in high yields. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amino acid ester followed by cyclization to form the pyrrolidine ring. Another method involves the use of transition-metal-catalyzed coupling reactions to introduce the dichlorophenyl substituent onto the pyrrolidine scaffold. These synthetic strategies not only provide access to the racemic mixture but also enable the preparation of enantiomerically pure forms through asymmetric synthesis techniques.

The biological activities of rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate have been evaluated in several preclinical studies. Preliminary data suggest that this compound exhibits potent inhibitory activity against specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases and proteases, which are key targets in cancer therapy and other diseases. Additionally, studies have explored its potential as a modulator of G protein-coupled receptors (GPCRs), which are important therapeutic targets for a wide range of disorders.

Beyond its direct biological activities, rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules with enhanced pharmacological properties. By modifying the substituents on the pyrrolidine ring or introducing additional functional groups, researchers can fine-tune the compound's selectivity and potency for specific biological targets. This versatility makes it an attractive starting point for drug discovery programs aimed at developing novel therapeutics.

In conclusion, rac-tert-butyl (3R,4S)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate (CAS No. 2227752-67-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable intermediate in the synthesis of bioactive molecules. Ongoing research continues to uncover new applications and optimization strategies for this compound, further highlighting its importance in the development of innovative therapeutic agents.

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